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Compound of Interest

Compound Name: 4-Methoxypicolinaldehyde

Cat. No.: B103048

For Immediate Release

This guide provides a detailed spectroscopic comparison of the key aromatic aldehyde, 4-
Methoxypicolinaldehyde, and its common synthetic precursors, (4-methoxypyridin-2-
yl)methanol and 4-chloropicolinaldehyde. This document is intended for researchers, scientists,
and professionals in the field of drug development and organic synthesis, offering a valuable
resource for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (*H NMR, 3C NMR, FT-IR, and UV-
Vis) for 4-Methoxypicolinaldehyde and its precursors.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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Compound

Chemical Shift (8) ppm, Multiplicity,
(Number of Protons, Assighment)

4-Methoxypicolinaldehyde

9.96 (s, 1H, -CHO), 8.63 (d, 1H, H-6), 7.44 (d,
1H, H-3), 7.27 (m, 1H, H-5), 3.93 (s, 3H, -OCHs)
[1]

(4-methoxypyridin-2-yl)methanol

8.35 (d, 1H, H-6), 6.90 (d, 1H, H-3), 6.75 (dd,
1H, H-5), 4.68 (s, 2H, -CH20H), 3.85 (s, 3H, -
OCHs)

4-chloropicolinaldehyde

10.05 (s, 1H, -CHO), 8.70 (d, 1H, H-6), 7.90 (d,
1H, H-3), 7.55 (dd, 1H, H-5)

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCIs)

Compound

Chemical Shift (8) ppm

4-Methoxypicolinaldehyde

193.5 (-CHO), 166.0 (C-4), 152.5 (C-2), 150.8
(C-6), 110.5 (C-3), 108.0 (C-5), 56.0 (-OCHs)

(4-methoxypyridin-2-yl)methanol

165.5 (C-4), 160.2 (C-2), 149.0 (C-6), 108.8 (C-
3), 106.5 (C-5), 64.5 (-CH20H), 55.8 (-OCHs)

4-chloropicolinaldehyde

192.1 (-CHO), 153.2 (C-2), 151.5 (C-6), 145.0
(C-4), 125.0 (C-3), 122.5 (C-5)

Table 3: FT-IR Spectroscopic Data (cm—1)
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Compound

Key Absorptions (cm~*) and Functional
Group Assignments

4-Methoxypicolinaldehyde

~2950 (C-H, methoxy), ~2840 (C-H, aldehyde),
~1700 (C=0, aldehyde), ~1600, 1560 (C=C,
aromatic), ~1250 (C-O, ether)

(4-methoxypyridin-2-yl)methanol

~3350 (O-H, alcohol, broad), ~2940 (C-H,
methoxy), ~1605, 1570 (C=C, aromatic), ~1245
(C-0O, ether), ~1030 (C-0, alcohol)

4-chloropicolinaldehyde

~2850 (C-H, aldehyde), ~1710 (C=0, aldehyde),
~1580, 1550 (C=C, aromatic), ~830 (C-ClI)

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Compound Amax (nm)
4-Methoxypicolinaldehyde ~245, ~280
(4-methoxypyridin-2-yl)methanol ~230, ~275
4-chloropicolinaldehyde ~250, ~290

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: Bruker Avance 400 MHz spectrometer.

o Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

» 'H NMR Acquisition: Spectra were acquired with a 30° pulse width, a relaxation delay of 1.0

second, and 16 scans.

e 13C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence with
a 45° pulse width, a relaxation delay of 2.0 seconds, and accumulating 1024 scans.
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o Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and
the resulting spectra were manually phased and baseline corrected. Chemical shifts are
reported in parts per million (ppm) relative to TMS (& 0.00).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

 Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated
total reflectance (UATR) accessory.

o Sample Preparation: A small amount of the solid sample was placed directly onto the
diamond crystal of the UATR.

o Data Acquisition: Spectra were recorded in the range of 4000-650 cm~1 with a resolution of 4
cm~1, Atotal of 16 scans were co-added and averaged. A background spectrum of the clean
ATR crystal was recorded prior to each sample measurement.

o Data Processing: The resulting interferograms were Fourier transformed to produce the
infrared spectrum. The data is presented in terms of wavenumber (cm=1).

3. Ultraviolet-Visible (UV-Vis) Spectroscopy
 Instrumentation: Agilent Cary 60 UV-Vis spectrophotometer.

o Sample Preparation: A stock solution of each compound was prepared in absolute ethanol.
This stock solution was then diluted to an appropriate concentration (typically in the range of
10-4to 10> M) to ensure that the maximum absorbance was within the linear range of the
instrument (0.1-1.0 AU).

o Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm using a 1 cm path
length quartz cuvette. Absolute ethanol was used as the blank.

o Data Processing: The wavelength of maximum absorbance (Amax) was determined from the
resulting spectrum.

Synthetic Pathway Visualization

The following diagram illustrates a common synthetic route for the preparation of 4-
Methoxypicolinaldehyde from its precursor, (4-methoxypyridin-2-yl)methanol, through an
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oxidation reaction.

Oxidation

(4-methoxypyridin-2-yl)methanol (e.g., MnO2)

4-Methoxypicolinaldehyde

Click to download full resolution via product page
Caption: Synthesis of 4-Methoxypicolinaldehyde.

This guide provides a foundational set of spectroscopic data and standardized protocols to aid
in the analysis of 4-Methoxypicolinaldehyde and its precursors. Researchers are encouraged
to use this information as a reference for their own experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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